molecular formula C17H18N2OS B14705299 N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide CAS No. 23264-42-8

N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide

Cat. No.: B14705299
CAS No.: 23264-42-8
M. Wt: 298.4 g/mol
InChI Key: LINYKZIARYUXOA-UHFFFAOYSA-N
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Description

N-Methyl-N-[3-(10H-phenothiazin-10-yl)propyl]formamide is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a phenothiazine core, which is a tricyclic structure consisting of two benzene rings fused to a central thiazine ring. The compound’s unique structure imparts various chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[3-(10H-phenothiazin-10-yl)propyl]formamide typically involves the reaction of phenothiazine derivatives with appropriate reagents. One common method involves the alkylation of phenothiazine with N-methylformamide in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[3-(10H-phenothiazin-10-yl)propyl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The phenothiazine core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-Methyl-N-[3-(10H-phenothiazin-10-yl)propyl]formamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological systems are studied to understand its potential therapeutic effects.

    Medicine: Phenothiazine derivatives, including this compound, are investigated for their antipsychotic, antiemetic, and antihistaminic properties.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Methyl-N-[3-(10H-phenothiazin-10-yl)propyl]formamide involves its interaction with various molecular targets. The phenothiazine core is known to interact with dopamine receptors, serotonin receptors, and other neurotransmitter systems. This interaction can modulate neurotransmission, leading to its therapeutic effects in conditions like schizophrenia and nausea .

Comparison with Similar Compounds

Similar Compounds

  • 3-(10H-phenothiazin-10-yl)propanenitrile
  • N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline
  • 10H-Phenothiazine-10-ethanamine

Uniqueness

N-Methyl-N-[3-(10H-phenothiazin-10-yl)propyl]formamide is unique due to its specific substitution pattern on the phenothiazine core. This substitution influences its chemical reactivity and biological activity, making it distinct from other phenothiazine derivatives .

Properties

CAS No.

23264-42-8

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

N-methyl-N-(3-phenothiazin-10-ylpropyl)formamide

InChI

InChI=1S/C17H18N2OS/c1-18(13-20)11-6-12-19-14-7-2-4-9-16(14)21-17-10-5-3-8-15(17)19/h2-5,7-10,13H,6,11-12H2,1H3

InChI Key

LINYKZIARYUXOA-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN1C2=CC=CC=C2SC3=CC=CC=C31)C=O

Origin of Product

United States

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